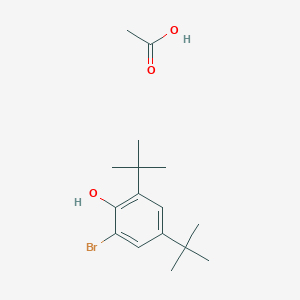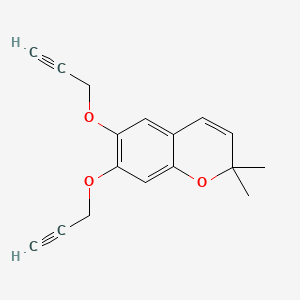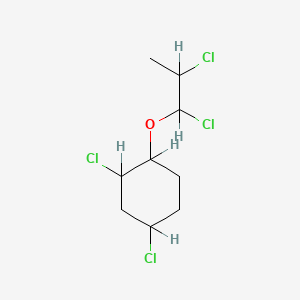
Dichloro(dichloropropoxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(dichloropropoxy)cyclohexane is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of two chlorine atoms and a dichloropropoxy group attached to a cyclohexane ring. It is a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(dichloropropoxy)cyclohexane typically involves the chlorination of cyclohexane followed by the introduction of a dichloropropoxy group. One common method is the reaction of cyclohexane with chlorine gas in the presence of a catalyst such as iron(III) chloride to form dichlorocyclohexane. This intermediate is then reacted with dichloropropanol in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced separation techniques such as distillation and crystallization is common to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(dichloropropoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxy derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound using reducing agents like lithium aluminum hydride can yield cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Hydroxy derivatives of cyclohexane.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
Dichloro(dichloropropoxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of dichloro(dichloropropoxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved include the disruption of cellular processes and signaling pathways, which can result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorocyclohexane: A simpler compound with only two chlorine atoms attached to the cyclohexane ring.
Dichloropropoxycyclohexane: Similar structure but without the additional chlorine atoms on the propoxy group.
Chlorocyclohexane: Contains only one chlorine atom attached to the cyclohexane ring.
Uniqueness
Dichloro(dichloropropoxy)cyclohexane is unique due to the presence of both dichloropropoxy and dichloro groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
99308-23-3 |
|---|---|
Fórmula molecular |
C9H14Cl4O |
Peso molecular |
280.0 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(1,2-dichloropropoxy)cyclohexane |
InChI |
InChI=1S/C9H14Cl4O/c1-5(10)9(13)14-8-3-2-6(11)4-7(8)12/h5-9H,2-4H2,1H3 |
Clave InChI |
MTINLHUIWXXTSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(OC1CCC(CC1Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


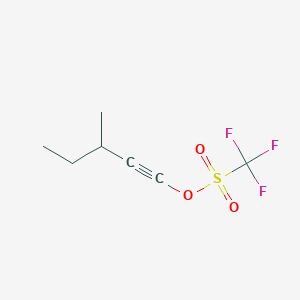
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
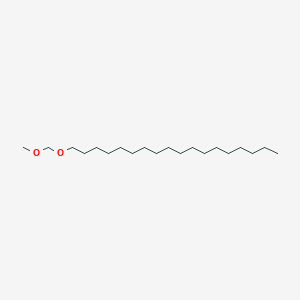
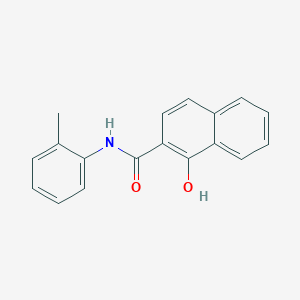
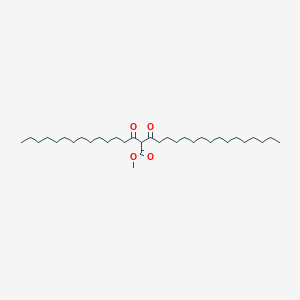
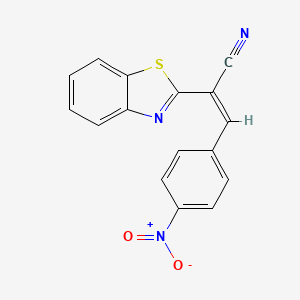
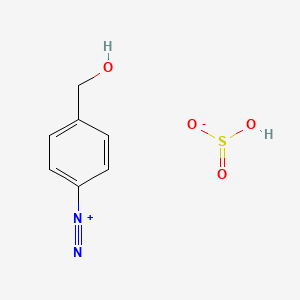
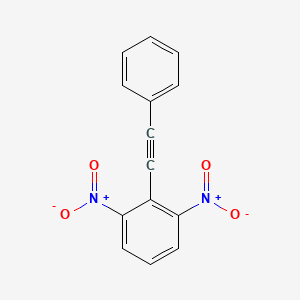
![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
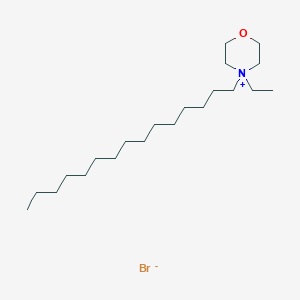
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

